Introduction: Situating Heptanal Oxime in Modern Chemistry
Introduction: Situating Heptanal Oxime in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of Heptanal Oxime
Heptanal oxime (C₇H₁₅NO) is an organic compound belonging to the aldoxime family, characterized by the functional group R-CH=NOH.[1][2] While seemingly a simple molecule, it serves as a valuable synthon and a model compound for understanding the broader chemical behavior of oximes. Its utility stems from the rich reactivity of the C=N double bond and the nucleophilic hydroxyl group, which allows for a diverse range of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential chemical properties of heptanal oxime, moving from its fundamental structure to its synthesis, reactivity, and potential applications. The methodologies and principles discussed herein are grounded in established chemical literature, providing a reliable framework for its use in a laboratory setting.
Molecular Structure and Physicochemical Identity
Understanding the foundational properties of a compound is critical for its effective application. Heptanal oxime's identity is defined by its molecular formula, C₇H₁₅NO, and a molecular weight of approximately 129.20 g/mol .[1][2][3]
Nomenclature and Isomerism
The systematic IUPAC name for heptanal oxime is (NE)-N-heptylidenehydroxylamine.[2] It is also commonly referred to as heptanaldoxime or enanthaldoxime.[2] A key structural feature of aldoximes is the potential for stereoisomerism around the C=N double bond. This gives rise to two geometric isomers: E (anti) and Z (syn), which differ in the spatial arrangement of the hydroxyl group relative to the hydrogen atom on the carbon. The (E) isomer is generally more stable due to reduced steric hindrance.
Caption: Experimental workflow for the synthesis of Heptanal Oxime.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a self-validating workflow through clear purification and characterization steps. [4] Materials:
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Heptanal (115 g, 1.0 mol)
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Hydroxylamine hydrochloride (87 g, 1.25 mol)
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Anhydrous sodium carbonate (67 g, 0.63 mol)
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Water
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Anhydrous sodium sulfate or magnesium sulfate
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60% Ethyl alcohol
Procedure:
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Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 115 g of heptanal and a solution of 87 g of hydroxylamine hydrochloride in 150 ml of water. [4]2. Base Addition: Vigorously stir the mixture. Prepare a solution of 67 g of anhydrous sodium carbonate in 250 ml of water. Add this solution dropwise through the top of the condenser, ensuring the reaction temperature does not exceed 45°C. [4]This controlled addition is crucial to manage the exotherm and prevent side-product formation.
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Reaction Completion: After the sodium carbonate solution has been fully added, continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion. [4]4. Workup: Transfer the mixture to a separatory funnel. The heptanal oxime will form the upper organic layer. Separate this layer, wash it with water to remove any remaining inorganic salts, and then dry it over anhydrous sodium or magnesium sulfate. [4]5. Purification (Distillation): Purify the crude product by fractional distillation under reduced pressure. A small initial fraction containing impurities like n-heptonitrile may be collected first. The main fraction of n-heptanal oxime distills at 103-107°C / 6 mm Hg. [4]6. Purification (Recrystallization for High Purity): For an exceptionally pure product, the distilled solid can be recrystallized. Dissolve 25 g of the oxime in approximately 70 ml of 60% ethyl alcohol. Slow cooling will yield crystals with a sharp melting point of 53-55°C. [4]
Chemical Reactivity and Stability
The reactivity of heptanal oxime is dominated by the C=N-OH functional group. It can undergo several important transformations, making it a versatile intermediate.
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Hydrolysis: Like most oximes, heptanal oxime can be hydrolyzed back to the parent aldehyde (heptanal) and hydroxylamine under acidic conditions. This reaction is essentially the reverse of its formation.
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Reduction: The C=N bond can be reduced to form the corresponding primary amine, heptan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni).
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Beckmann Rearrangement: While more common for ketoximes, aldoximes can undergo a version of the Beckmann rearrangement under specific acidic conditions (e.g., using polyphosphoric acid) to yield amides. In the case of heptanal oxime, this would rearrange to form heptanamide.
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O-Alkylation and O-Arylation: The oxygen atom of the oxime is nucleophilic and can be alkylated or arylated to form oxime ethers. [5]These derivatives are important in medicinal chemistry and materials science. [5][6]* Stability: Heptanal oxime is generally stable under standard conditions but should be stored in a dry, cool environment. [3]It is sensitive to strong acids and oxidizing agents. Its precursor, heptanal, is prone to oxidation to heptanoic acid, so the purity of the starting material is crucial for a successful synthesis. [7]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of heptanal oxime.
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Infrared (IR) Spectroscopy: The IR spectrum of heptanal oxime would exhibit characteristic peaks for the O-H stretch (a broad band around 3300-3100 cm⁻¹), the C=N stretch (a medium intensity band around 1650 cm⁻¹), and C-H stretches from the alkyl chain (around 2950-2850 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show a characteristic triplet for the terminal methyl group (~0.9 ppm), a multiplet for the methylene groups of the alkyl chain (~1.3-1.6 ppm), and a triplet for the CH proton of the oxime group, which would be significantly downfield (~6.7 ppm for the Z-isomer and ~7.4 ppm for the E-isomer). The OH proton would appear as a broad singlet at a variable chemical shift.
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¹³C NMR: The carbon of the C=N group would appear significantly downfield (~150-155 ppm). The other carbons of the heptyl chain would appear in the typical aliphatic region (~14-32 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 129). Fragmentation patterns would involve the cleavage of the alkyl chain.
Applications in Research and Drug Development
While heptanal oxime itself is not a therapeutic agent, its functional group is a key feature in various FDA-approved drugs, particularly in the cephalosporin class of antibiotics (e.g., cefuroxime, ceftizoxime). [8]The oxime moiety in these drugs often enhances their stability against β-lactamase enzymes, broadening their spectrum of activity.
For researchers, heptanal oxime serves as:
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A Building Block: It is a precursor for synthesizing N- and O-substituted hydroxylamines and their derivatives. [5]* A Synthon for Heterocycles: The oxime functionality can be used in cyclization reactions to create nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. [6]* A Model for Mechanistic Studies: Its simple structure makes it an ideal substrate for studying the mechanisms of reactions involving the oxime group.
References
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Preparation of n-heptanal oxime. PrepChem.com. [Link]
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Heptanal Oxime | C7H15NO | CID 5354166. PubChem - NIH. [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed. [Link]
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The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Medium. [Link]
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Heptanal - Wikipedia. Wikipedia. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
Sources
- 1. CAS # 629-31-2, Heptanaldoxime, Heptanoxime, NSC 2191, n-Heptanal oxime - chemBlink [chemblink.com]
- 2. Heptanal Oxime | C7H15NO | CID 5354166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
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- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
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